Dendrogenin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

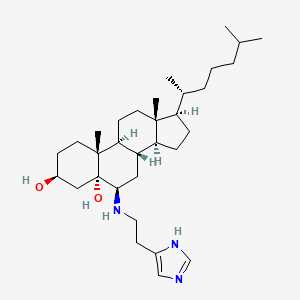

La dendrogénine A est un métabolite du cholestérol nouvellement découvert qui possède des propriétés antitumorales significatives. Il s'agit du premier stéroïde cationique découvert comme métabolite endogène chez les mammifères. La dendrogénine A se forme par la condensation stéréosélective du 5,6α-époxycholestérol avec l'histamine .

Méthodes De Préparation

La dendrogénine A est synthétisée par la conjugaison du 5,6α-époxycholestérol et de l'histamine. Cette réaction est enzymatique et se produit naturellement dans les tissus des mammifères .

Analyse Des Réactions Chimiques

La dendrogénine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le cycle époxyde du 5,6α-époxycholestérol peut être oxydé pour former la dendrogénine A.

Réduction : La dendrogénine A peut être réduite pour former d'autres métabolites.

Substitution : Le cycle époxyde peut subir des réactions de substitution avec des nucléophiles.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'époxyde hydrolase du cholestérol et l'histamine. Les principaux produits formés à partir de ces réactions comprennent le cholestane-3β,5α,6β-triol et d'autres alcaloïdes stéroïdiens .

Applications de la recherche scientifique

La dendrogénine A a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle sert de composé modèle pour l'étude des alcaloïdes stéroïdiens et de leur synthèse.

Biologie : La dendrogénine A est impliquée dans la différenciation cellulaire et le maintien de l'intégrité cellulaire.

Médecine : Elle possède de puissantes propriétés antitumorales et a été démontrée pour déclencher une autophagie létale dans les cellules cancéreuses, en particulier dans la leucémie myéloïde aiguë

Industrie : Applications potentielles dans le développement de médicaments et de thérapies anticancéreux.

Mécanisme d'action

La dendrogénine A exerce ses effets en modulant le récepteur X du foie (LXR), un récepteur nucléaire impliqué dans l'homéostasie du cholestérol, l'immunité et la prolifération. Elle déclenche une autophagie létale dans les cellules cancéreuses en augmentant l'expression des suppresseurs tumoraux Nur77 et Nor1, conduisant à la formation d'autolysosomes . De plus, la dendrogénine A inhibe l'enzyme de biosynthèse du cholestérol 3β-hydroxystéroïde-Δ8,7-isomérase, conduisant à l'accumulation de stérols et à l'induction de l'autophagie .

Applications De Recherche Scientifique

Dendrogenin A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying steroidal alkaloids and their synthesis.

Biology: this compound is involved in cell differentiation and maintaining cell integrity.

Medicine: It has potent anti-tumor properties and has been shown to trigger lethal autophagy in cancer cells, particularly in acute myeloid leukemia

Industry: Potential applications in the development of anti-cancer drugs and therapies.

Mécanisme D'action

Dendrogenin A exerts its effects by modulating the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol homeostasis, immunity, and proliferation. It triggers lethal autophagy in cancer cells by increasing the expression of tumor suppressors Nur77 and Nor1, leading to autolysosome formation . Additionally, this compound inhibits the cholesterol biosynthesizing enzyme 3β-hydroxysterol-Δ8,7-isomerase, leading to sterol accumulation and autophagy induction .

Comparaison Avec Des Composés Similaires

La dendrogénine A est unique en raison de son double rôle de métabolite du cholestérol et d'alcaloïde stéroïdien. Les composés similaires comprennent :

Dendrogénine B : Un autre alcaloïde stéroïdien présentant des propriétés similaires.

Cholestane-3β,5α,6β-triol : Un métabolite formé par l'hydratation du 5,6α-époxycholestérol.

7-hydroxycholestérol : Un oxystérol impliqué dans le métabolisme du cholestérol.

La dendrogénine A se démarque par ses puissantes propriétés antitumorales et sa capacité à déclencher une autophagie létale dans les cellules cancéreuses .

Activité Biologique

Dendrogenin A (DDA) is a cholesterol-derived metabolite that has garnered attention for its potential as a tumor suppressor. This article explores the biological activity of DDA, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Discovery and Metabolism

DDA is synthesized from the conjugation of 5,6α-epoxy-cholesterol and histamine. It has been identified as a naturally occurring metabolite in mammals, including humans. Notably, DDA levels are significantly lower in cancerous tissues compared to normal tissues, suggesting its role in maintaining cellular integrity and differentiation . The discovery of DDA has opened up new avenues for understanding cholesterol metabolism's intersection with cancer biology.

DDA exhibits several biological activities that contribute to its tumor-suppressing properties:

- Inhibition of Cholesterol Epoxide Hydrolase : DDA selectively inhibits this enzyme, which is involved in cholesterol metabolism. This inhibition is linked to the re-differentiation of tumor cells and growth control in animal models .

- Activation of Liver X Receptors (LXR) : DDA acts as a partial agonist of LXR, which regulates lipid metabolism and immune responses. By activating LXR, DDA promotes tumor cell differentiation and enhances immune cell infiltration into tumors .

- Induction of Autophagy : Research indicates that DDA can trigger lethal autophagy in cancer cells, leading to cell death. This mechanism has been observed in various cancer types, including melanoma and acute myeloid leukemia (AML) .

Case Studies and Experimental Data

- Tumor Cell Differentiation : In vitro studies have demonstrated that DDA induces differentiation in various tumor cell lines. For example, it has been shown to promote differentiation and inhibit growth in human melanoma and AML cells .

- Combination Therapy : A study evaluated the synergistic effects of DDA combined with daunorubicin (an anthracycline chemotherapy agent) on AML cells. The combination resulted in enhanced anti-leukemic effects, indicating potential for clinical application .

- In Vivo Efficacy : In animal models, DDA administration led to controlled tumor growth and increased survival rates. These effects were associated with enhanced differentiation of tumor cells and inhibition of cholesterol biosynthesis pathways .

Summary of Key Findings

Propriétés

Formule moléculaire |

C32H55N3O2 |

|---|---|

Poids moléculaire |

513.8 g/mol |

Nom IUPAC |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-[2-(1H-imidazol-5-yl)ethylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C32H55N3O2/c1-21(2)7-6-8-22(3)26-9-10-27-25-17-29(34-16-13-23-19-33-20-35-23)32(37)18-24(36)11-15-31(32,5)28(25)12-14-30(26,27)4/h19-22,24-29,34,36-37H,6-18H2,1-5H3,(H,33,35)/t22-,24+,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

Clé InChI |

AVFNYTPENXWWCA-BULFVYHESA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)NCCC5=CN=CN5)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NCCC5=CN=CN5)C |

Synonymes |

5-hydroxy-6-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3-ol 5alpha-hydroxy-6beta-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3beta-ol dendrogenin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.